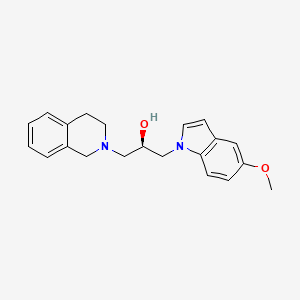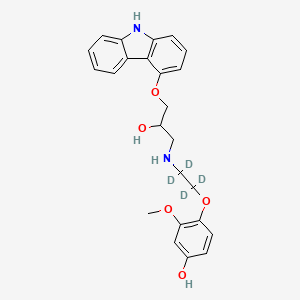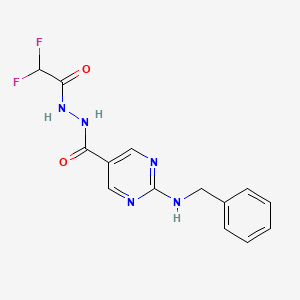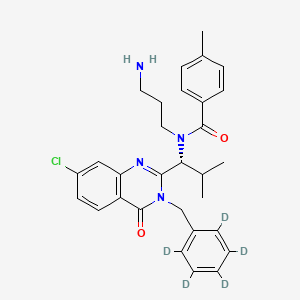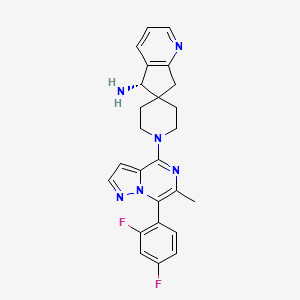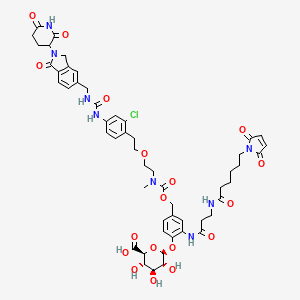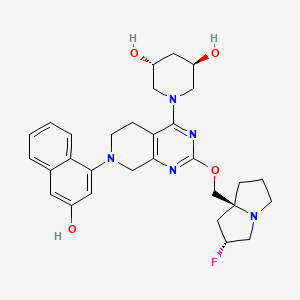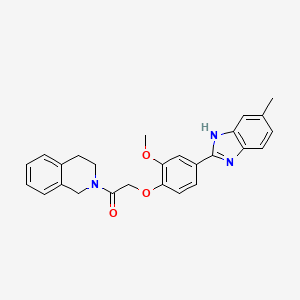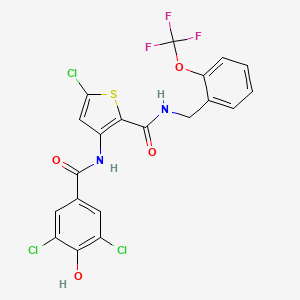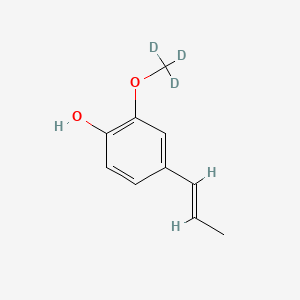
Isoeugenol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoeugenol-d3 is a deuterated form of isoeugenol, a phenylpropene derivative commonly found in essential oils such as clove oil and nutmeg oil. The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in the fields of pharmacokinetics and metabolic studies . The compound is known for its antimicrobial, antioxidant, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoeugenol-d3 can be synthesized through the deuteration of isoeugenol. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of isoeugenol in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst and is conducted under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is often enhanced through distillation and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Isoeugenol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form vanillin-d3, a valuable flavoring agent.
Reduction: The compound can be reduced to form dihydrothis compound using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the allylic position, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Vanillin-d3.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Isoeugenol-d3 has a wide range of applications in scientific research:
Mécanisme D'action
Isoeugenol-d3 exerts its effects through a non-disruptive detergent-like mechanism. It interacts with cell membranes, increasing membrane fluidity and causing reversible membrane destabilization. This interaction leads to the permeabilization of the cell membrane, which is crucial for its antimicrobial activity . The compound targets phospholipid membranes and affects their integrity, fluidity, and hydration .
Comparaison Avec Des Composés Similaires
Eugenol: A phenylpropene derivative with similar antimicrobial and antioxidant properties. .
Chavicol: Another phenylpropene derivative with antimicrobial properties but differs in its chemical structure and reactivity compared to isoeugenol-d3
t-Anol: A propenylphenol with similar biological activities but different molecular targets and pathways
Uniqueness of this compound: The deuterium labeling in this compound makes it unique for use in metabolic and pharmacokinetic studies. This labeling allows for precise tracking and analysis of the compound’s behavior in biological systems, providing valuable insights that are not possible with non-deuterated analogs .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
4-[(E)-prop-1-enyl]-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3+/i2D3 |
Clé InChI |
BJIOGJUNALELMI-MPEUKODPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C)O |
SMILES canonique |
CC=CC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


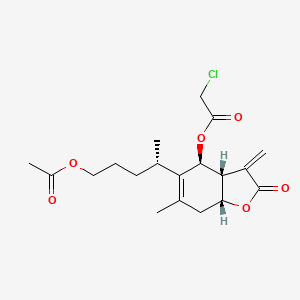
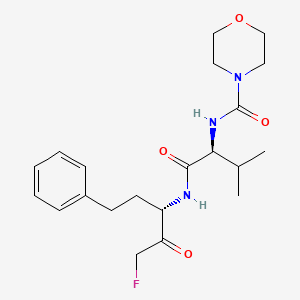
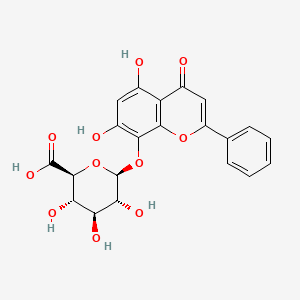
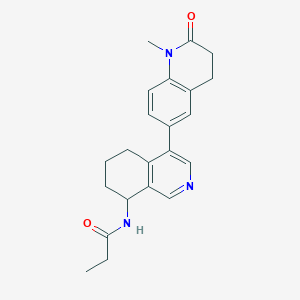
![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
